2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid
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Overview
Description
2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid is a chemical compound with the molecular formula C10H9BrN2O2S and a molecular weight of 301.16 g/mol . This compound features a benzimidazole ring substituted with a bromine atom and a propanoic acid group attached via a sulfur atom. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid typically involves the following steps:
Formation of the benzimidazole core: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Thioether formation: The brominated benzimidazole is reacted with a thiol compound, such as thiopropanoic acid, under basic conditions to form the thioether linkage.
Industrial production methods for this compound may involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid depends on its specific application. In biological systems, benzimidazole derivatives typically exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity . The bromine atom and thioether linkage may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid can be compared with other benzimidazole derivatives, such as:
2-[(1H-benzimidazol-2-yl)sulfanyl]propanoic acid: Lacks the bromine atom, which may result in different biological activities and chemical reactivity.
2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]propanoic acid: Contains a chlorine atom instead of a bromine atom, which may affect its properties and applications.
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid: Contains a methyl group instead of a bromine atom, which may influence its biological and chemical behavior.
The presence of the bromine atom in this compound may confer unique properties, such as increased lipophilicity and enhanced binding interactions with molecular targets .
Properties
IUPAC Name |
2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2S/c1-5(9(14)15)16-10-12-7-3-2-6(11)4-8(7)13-10/h2-5H,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRYPZOCADTCGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC2=C(N1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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